(2Z)-2-{[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]imino}-3-(2-methoxyethyl)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]IMINO}-3-(2-METHOXYETHYL)-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a pyrazole ring, a thiazolidinone ring, and a bromobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]IMINO}-3-(2-METHOXYETHYL)-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common method involves the condensation of 4-bromobenzylamine with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde to form an imine intermediate. This intermediate is then reacted with 2-methoxyethyl isothiocyanate to yield the final thiazolidinone product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]IMINO}-3-(2-METHOXYETHYL)-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen or add hydrogen to the compound.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce an azide or thiol group.
Scientific Research Applications
2-{[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]IMINO}-3-(2-METHOXYETHYL)-1,3-THIAZOLAN-4-ONE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions or as a probe in molecular biology.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]IMINO}-3-(2-METHOXYETHYL)-1,3-THIAZOLAN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The bromobenzyl group can facilitate binding to specific sites, while the pyrazole and thiazolidinone rings can interact with other parts of the target molecule. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]IMINO}-3-(2-METHOXYETHYL)-1,3-THIAZOLAN-4-ONE
- 2-{[1-(4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]IMINO}-3-(2-METHOXYETHYL)-1,3-THIAZOLAN-4-ONE
Uniqueness
The presence of the bromobenzyl group in 2-{[1-(4-BROMOBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]IMINO}-3-(2-METHOXYETHYL)-1,3-THIAZOLAN-4-ONE makes it unique compared to its analogs with different halogen substitutions. The bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C18H21BrN4O2S |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
2-[1-[(4-bromophenyl)methyl]-3,5-dimethylpyrazol-4-yl]imino-3-(2-methoxyethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H21BrN4O2S/c1-12-17(20-18-22(8-9-25-3)16(24)11-26-18)13(2)23(21-12)10-14-4-6-15(19)7-5-14/h4-7H,8-11H2,1-3H3 |
InChI Key |
OASRQJKYEGZAOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)Br)C)N=C3N(C(=O)CS3)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.